Comparative Inhibitory Potency (Ki) Against HCV NS3 Protease
Ac-DEMEEC-OH demonstrates a Ki of 0.6 µM , representing an intermediate potency compared to both more potent small molecules and less potent peptidic inhibitors. For instance, the clinical candidate Faldaprevir exhibits a Ki of 2.6 nM (0.0026 µM), which is approximately 230-fold more potent [1]. Conversely, the tetrapeptide aldehyde Bz-Nle-Lys-Arg-Arg-H has a reported Ki of 5.8 µM, making it roughly 10-fold less potent than Ac-DEMEEC-OH [2].
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.6 µM |
| Comparator Or Baseline | Faldaprevir: 2.6 nM; Bz-Nle-Lys-Arg-Arg-H: 5.8 µM |
| Quantified Difference | ~230-fold less potent than Faldaprevir; ~10-fold more potent than Bz-Nle-Lys-Arg-Arg-H |
| Conditions | HCV NS3 protease assay (exact conditions vary between studies) |
Why This Matters
This intermediate potency positions Ac-DEMEEC-OH as a tool compound for benchmarking and validating assays, avoiding the extreme potency of clinical candidates while providing a robust signal window.
- [1] MedChemExpress. Faldaprevir (BI 201335). Product Page. View Source
- [2] BindingDB. BDBM33259 (Bz-Nle-Lys-Arg-Arg-H). View Source
